molecular formula C13H15FN4O2 B14688504 6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine CAS No. 31349-28-7

6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine

Katalognummer: B14688504
CAS-Nummer: 31349-28-7
Molekulargewicht: 278.28 g/mol
InChI-Schlüssel: DYVOIWCOEKEQKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9FN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-6-(4-fluorophenyl)pyrimidine: A closely related compound with similar structural features.

    6-(4-Fluorophenyl)pyrimidine-2,4-diamine:

Uniqueness

6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxymethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

31349-28-7

Molekularformel

C13H15FN4O2

Molekulargewicht

278.28 g/mol

IUPAC-Name

6-(dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H15FN4O2/c1-19-12(20-2)10-9(11(15)18-13(16)17-10)7-3-5-8(14)6-4-7/h3-6,12H,1-2H3,(H4,15,16,17,18)

InChI-Schlüssel

DYVOIWCOEKEQKG-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.